![molecular formula C62H98B2N2O4 B13980102 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole is a complex organic compound that belongs to the class of indolo[3,2-b]carbazoles. This compound is characterized by its unique structure, which includes two hexyldecyl side chains and two dioxaborolan groups. It is primarily used in advanced materials science, particularly in the development of organic semiconductors and photovoltaic devices.
准备方法
The synthesis of 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,9-dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole.
Borylation Reaction: The dibromo compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the desired product.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
化学反应分析
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole can undergo various chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The dioxaborolan groups can be substituted with other functional groups through nucleophilic substitution reactions.
科学研究应用
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole has several scientific research applications:
Organic Semiconductors: It is used in the development of organic semiconductors for electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaic Devices: The compound is utilized in the fabrication of organic photovoltaic cells (OPVs) due to its excellent light-absorbing properties and charge transport capabilities.
Materials Science: It is studied for its potential use in advanced materials, including polymers and nanocomposites, for various industrial applications.
作用机制
The mechanism of action of 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole involves its ability to participate in electronic interactions and charge transport processes. The dioxaborolan groups facilitate the formation of stable boronate esters, which are crucial for cross-coupling reactions. The indolo[3,2-b]carbazole core provides a conjugated system that enhances the compound’s electronic properties, making it suitable for use in electronic and photovoltaic applications.
相似化合物的比较
Similar compounds to 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole include:
3,9-Dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole: This compound is a precursor in the synthesis of the target compound and shares a similar core structure.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound also contains dioxaborolan groups and is used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with dioxaborolan groups, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of the indolo[3,2-b]carbazole core with the dioxaborolan groups, providing a balance of electronic properties and reactivity that is advantageous for advanced materials applications.
属性
分子式 |
C62H98B2N2O4 |
|---|---|
分子量 |
957.1 g/mol |
IUPAC 名称 |
5,11-bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C62H98B2N2O4/c1-13-17-21-25-27-31-35-47(33-29-23-19-15-3)45-65-55-41-49(63-67-59(5,6)60(7,8)68-63)37-39-51(55)53-44-58-54(43-57(53)65)52-40-38-50(64-69-61(9,10)62(11,12)70-64)42-56(52)66(58)46-48(34-30-24-20-16-4)36-32-28-26-22-18-14-2/h37-44,47-48H,13-36,45-46H2,1-12H3 |
InChI 键 |
ZZERPQDTIDGDOH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4N3CC(CCCCCC)CCCCCCCC)C6=C(N5CC(CCCCCC)CCCCCCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
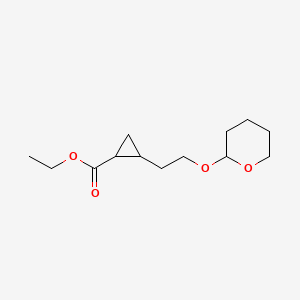

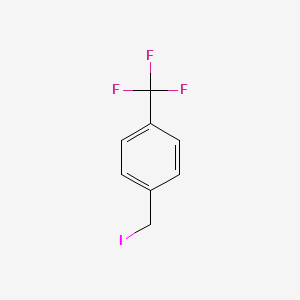
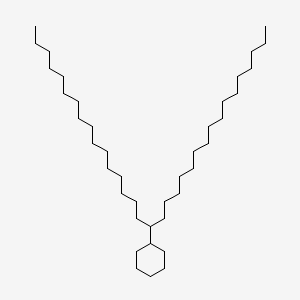
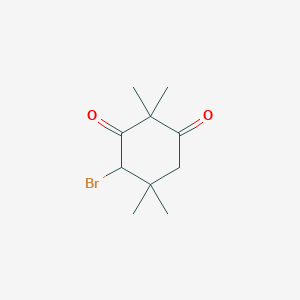
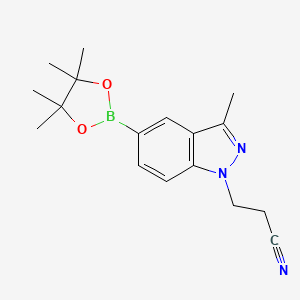
dimethyl-](/img/structure/B13980061.png)
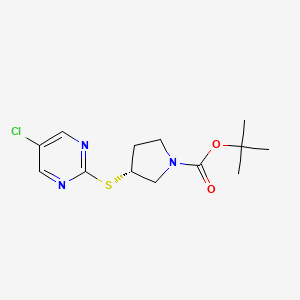
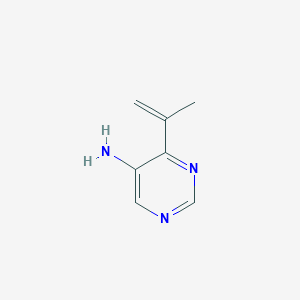

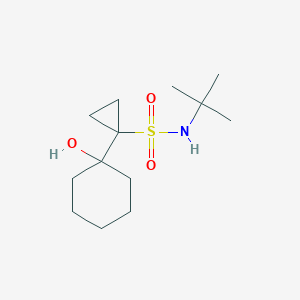
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine](/img/structure/B13980085.png)

